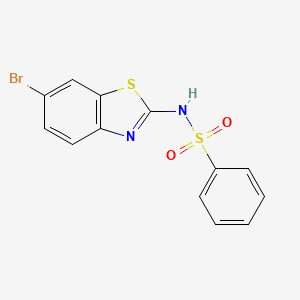

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCCRZZESKTTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthetic processes. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits promising antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains by disrupting essential metabolic pathways, such as folic acid synthesis, which is crucial for bacterial proliferation.

Anticancer Potential

Research indicates that this compound may possess cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent .

Therapeutic Applications

The compound is being investigated for potential therapeutic uses in treating infections and inflammatory diseases. Its sulfonamide group enhances its ability to interact with biological targets, potentially leading to effective treatments for various conditions.

Dye and Pigment Industry

Benzothiazole derivatives, including this compound, are utilized as intermediates in the synthesis of dyes and pigments. The unique properties of this compound allow it to contribute to the development of colorants with specific performance characteristics in textiles and coatings .

Antimicrobial Effectiveness

A study published in MDPI evaluated the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition at concentrations as low as 100 μg/mL .

Cytotoxicity Assays

Research conducted on the cytotoxic effects of benzothiazole derivatives demonstrated that this compound significantly reduced cell viability in several cancer cell lines compared to control groups, indicating its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as those involved in bacterial cell wall synthesis or cancer cell proliferation . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, leading to their inhibition and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide can be contextualized by comparing it to other benzothiazole derivatives with variations in substituents. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Benzothiazole Derivatives

Pharmacokinetic and Toxicity Profiles

- No significant hepatotoxicity or neurotoxicity has been reported for brominated benzothiazoles in preliminary studies .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features a benzothiazole moiety and a sulfonamide group, which contribute to its reactivity and biological properties. The bromine substitution at the 6-position enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates and inhibits specific enzymes, disrupting essential biochemical pathways. This mechanism is particularly relevant in antibacterial applications, where it can inhibit folic acid synthesis in bacteria.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The compound may inhibit enzymes involved in cell proliferation, thus exerting anticancer effects.

Antibacterial Activity

This compound has shown promising antibacterial activity against various bacterial strains. It is particularly effective against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis and metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines. Its mechanism involves the inhibition of critical enzymes that regulate cell growth and proliferation. For instance, studies have reported significant inhibition of cancer cell growth at specific concentrations .

Other Biological Activities

The compound has also been investigated for:

- Antifungal Properties : Demonstrating effectiveness against certain fungal strains.

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases due to its ability to modulate immune responses .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities influenced by specific substituents on the benzothiazole ring. Below is a summary table highlighting these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Contains fluorine instead of bromine | Different halogen substitution affects reactivity |

| N-(3-bromophenyl)-2-methanesulfonylbenzenesulfonamide | Additional sulfonamide group | Potentially enhanced solubility and reactivity |

| N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide | Chlorine substitution instead of bromine | Varies in biological activity due to halogen effects |

| N-(5-nitro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide | Nitro group introduces electron-withdrawing effects | May exhibit different pharmacological profiles |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assays : Various cancer cell lines were treated with the compound, revealing IC50 values that indicate potent anticancer properties. For example, one study reported an IC50 value of 25 µM against breast cancer cells .

- Mechanistic Insights : Research utilizing molecular docking studies has identified specific enzyme targets for this compound, providing insights into its mechanism of action and guiding further drug development efforts .

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopy :

- Purity assays : HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.3% tolerance) .

How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its therapeutic potential?

Q. Advanced Research Focus

- Functional group modifications : Introduce electron-withdrawing groups (e.g., -NO) at the benzene ring to enhance antimicrobial activity .

- Bioisosteric replacement : Substitute sulfonamide with carboxamide to improve metabolic stability .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA gyrase or β-tubulin .

- In vitro assays : Screen against panels of kinase or protease enzymes to identify off-target effects .

What in vitro and in vivo models are suitable for evaluating the anticancer and antimicrobial efficacy of this benzothiazole derivative?

Q. Basic Research Focus

- Antimicrobial testing :

- Anticancer testing :

How can contradictory data on the compound's biological activity across different studies be resolved?

Advanced Research Focus

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity and antimicrobial testing .

- Batch analysis : Compare HPLC chromatograms and NMR spectra to rule out synthetic byproducts .

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers and establish consensus EC50 ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.